molecular formula C12H14N4O B1491651 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2097969-27-0

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1491651
CAS No.: 2097969-27-0
M. Wt: 230.27 g/mol
InChI Key: UVIMMHNMODPKKA-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes like superoxide dismutase and catalase . These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and oxidative stress.

Cellular Effects

This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of kinases involved in cell signaling, such as p38MAPK, which plays a role in inflammation and stress responses . Furthermore, this compound may affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases involving dysregulated cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, the compound’s interaction with kinases and transcription factors can lead to changes in phosphorylation states and gene expression, respectively . These molecular interactions provide insights into the compound’s potential therapeutic mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit high thermal stability and maintain their activity over extended periods . The degradation products of this compound and their potential effects on cellular function need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity. Animal studies are essential for identifying the threshold effects and establishing safe dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its impact on cellular metabolism and energy homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, the compound’s binding to plasma proteins can affect its bioavailability and distribution within the body . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses . Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with transcription factors and chromatin . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic targets.

Properties

IUPAC Name

1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIMMHNMODPKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 6
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1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.